molecular formula C12H14Cl2O3S B1453897 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride CAS No. 1342182-33-5

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1453897
CAS No.: 1342182-33-5
M. Wt: 309.2 g/mol
InChI Key: UIXUXRFGJYXOJC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride involves several steps. One common synthetic route includes the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with cyclopentylmethanol under specific conditions. The reaction typically requires a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: The compound may be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in various chemical modifications and synthesis processes .

Comparison with Similar Compounds

Similar compounds to 5-Chloro-2-(cyclopentylmethoxy)benzene-1-sulfonyl chloride include:

  • 5-Chloro-2-methoxybenzenesulfonyl chloride
  • 5-Chloro-2-ethoxybenzenesulfonyl chloride
  • 5-Chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride

Compared to these compounds, this compound is unique due to the presence of the cyclopentylmethoxy group, which can influence its reactivity and applications .

Properties

IUPAC Name

5-chloro-2-(cyclopentylmethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3S/c13-10-5-6-11(12(7-10)18(14,15)16)17-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXUXRFGJYXOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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